Piperazine, 1-[2-(1-naphthalenyl)ethyl]-

Medicinal Chemistry CNS Receptor Pharmacology Dopamine-Serotonin Ligands

Piperazine, 1-[2-(1-naphthalenyl)ethyl]- (IUPAC: 1-(2-naphthalen-1-ylethyl)piperazine, CAS 59698-44-1) is a heterocyclic building block composed of a piperazine ring linked to a 1-naphthyl group via a two-carbon ethyl spacer (molecular formula C16H20N2, molecular weight 240.34 g/mol). This compound belongs to the arylpiperazine family, a pharmacologically privileged scaffold extensively represented in CNS-targeted ligands.

Molecular Formula C16H20N2
Molecular Weight 240.34 g/mol
CAS No. 59698-44-1
Cat. No. B13531671
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePiperazine, 1-[2-(1-naphthalenyl)ethyl]-
CAS59698-44-1
Molecular FormulaC16H20N2
Molecular Weight240.34 g/mol
Structural Identifiers
SMILESC1CN(CCN1)CCC2=CC=CC3=CC=CC=C32
InChIInChI=1S/C16H20N2/c1-2-7-16-14(4-1)5-3-6-15(16)8-11-18-12-9-17-10-13-18/h1-7,17H,8-13H2
InChIKeyCFUGQTBWJIZKLA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Piperazine, 1-[2-(1-naphthalenyl)ethyl]- (CAS 59698-44-1): Naphthyl-Ethyl Piperazine Building Block with CNS Ligand Lineage


Piperazine, 1-[2-(1-naphthalenyl)ethyl]- (IUPAC: 1-(2-naphthalen-1-ylethyl)piperazine, CAS 59698-44-1) is a heterocyclic building block composed of a piperazine ring linked to a 1-naphthyl group via a two-carbon ethyl spacer (molecular formula C16H20N2, molecular weight 240.34 g/mol) [1]. This compound belongs to the arylpiperazine family, a pharmacologically privileged scaffold extensively represented in CNS-targeted ligands [2]. The 1-naphthyl-ethyl motif is structurally distinct from the more commonly encountered 1-naphthyl-piperazine (direct N-aryl linkage) and 2-naphthyl-ethyl isomers, positioning it as a versatile intermediate for constructing mixed dopaminergic/serotonergic ligands [3].

Why Piperazine, 1-[2-(1-naphthalenyl)ethyl]- Cannot Be Substituted by Generic Piperazine Analogs


Substituting Piperazine, 1-[2-(1-naphthalenyl)ethyl]- with a simpler arylpiperazine such as 1-phenylpiperazine or 1-benzylpiperazine introduces critical structural deficiencies that undermine its intended use as a CNS ligand precursor. The 1-naphthyl group contributes a larger hydrophobic surface area (cLogP ~3.4–4.9 versus ~1.5 for phenylpiperazine), conferring distinct receptor interaction profiles at serotonergic (5-HT1A, 5-HT2) and dopaminergic (D2) sites [1]. Critically, the ethyl spacer between the naphthalene and piperazine rings introduces conformational degrees of freedom absent in directly N-arylated piperazines like 1-(1-naphthyl)piperazine (1-NP), allowing the naphthyl moiety to adopt geometries favorable for hydrophobic edge-to-face or stacking interactions within receptor binding pockets [2]. The 1-naphthyl positional isomer further differentiates the compound from its 2-naphthyl analog: radioligand binding studies on structurally related 2-(1-naphthyl)ethyl amines demonstrate a dual D2/5-HT1A binding signature (low but significant D2 affinity, moderate 5-HT1A affinity) that is absent in the 2-(2-naphthyl)ethyl series, where D2 binding is lost entirely [2]. These structure-activity distinctions mean that generic replacement with non-naphthyl or positionally isomeric piperazines will produce divergent biological outcomes, potentially invalidating SAR conclusions in medicinal chemistry campaigns.

Quantitative Differential Evidence for Piperazine, 1-[2-(1-naphthalenyl)ethyl]- (CAS 59698-44-1) Against Key Comparators


Positional Isomer Selectivity: 1-Naphthyl Ethyl Linkage Confers Dual D2/5-HT1A Binding Absent in 2-Naphthyl Isomer

In a direct head-to-head comparison of tertiary 2-(1-naphthyl)ethyl amines versus 2-(2-naphthyl)ethyl amines, the 1-naphthyl positional isomer (which shares the identical aryl-ethyl attachment geometry with Piperazine, 1-[2-(1-naphthalenyl)ethyl]-) demonstrated a dual binding profile: low but significant affinity for dopamine D2 receptors and moderate affinity for serotonin 5-HT1A receptors in synaptosomal membrane radioligand binding assays [1]. In contrast, the 2-naphthyl isomer series showed binding affinity exclusively at 5-HT1A receptors, with all compounds completely inactive in the D2 receptor binding assay [1]. All compounds were inactive at D1 receptors. The hydrophobic stacking interaction enabled by the 1-naphthyl orientation was identified as the structural determinant driving D2 engagement [1]. While exact Ki values for the target piperazine compound itself are not reported in this study, the amine series provides direct isosteric evidence that the 1-naphthyl-ethyl geometry is a molecular determinant of dual dopaminergic/serotonergic activity.

Medicinal Chemistry CNS Receptor Pharmacology Dopamine-Serotonin Ligands

Ethyl Spacer Flexibility Versus Direct N-Aryl Attachment: Implications for Binding Mode and Downstream Derivatization

Piperazine, 1-[2-(1-naphthalenyl)ethyl]- incorporates an ethyl spacer between the piperazine N-1 and the naphthalene ring, differentiating it from the directly N-arylated comparator 1-(1-naphthyl)piperazine (1-NP, CAS 57536-86-4). In 1-NP, the naphthyl group is conformationally restricted by direct attachment to the piperazine nitrogen, limiting its rotational freedom and orientational sampling within receptor binding pockets. The ethyl spacer in the target compound introduces two additional rotatable bonds, enabling the naphthyl moiety to adopt binding conformations inaccessible to 1-NP . Comparative pharmacological data illustrate the functional consequence of spacer-dependent conformational flexibility: the high-efficacy 5-HT1A agonist S-14671 (4-[(thenoyl-2)aminoethyl]-1-(7-methoxynaphtylpiperazine)), which bears an aminoethyl extension, achieves a pKi of 9.3 at 5-HT1A receptors, exceeding the affinity of the direct N-aryl reference 8-OH-DPAT (pKi 9.2) and substantially surpassing the partial agonist buspirone (pKi 7.9) [1]. While S-14671 is not identical to the target compound, it illustrates the principle that spacer-containing naphthylpiperazines can achieve superior receptor engagement compared to constrained N-aryl analogs. The free secondary amine at the N-4 position of the target compound further permits subsequent derivatization to install pharmacophoric elements (e.g., benzamide, heteroarylalkyl) that are critical for high-affinity 5-HT1A and D2 ligand development [2].

Conformational Analysis GPCR Ligand Design Structure-Based Drug Design

Naphthylpiperazine Class Polypharmacology: Quantified 5-HT1A, 5-HT2, and D2 Binding Profile of the Direct N-Aryl Analog 1-NP

Although direct receptor binding data for Piperazine, 1-[2-(1-naphthalenyl)ethyl]- (CAS 59698-44-1) are not reported in public databases, its closest structural congener, 1-(1-naphthyl)piperazine (1-NP, CAS 57536-86-4), has been extensively characterized and provides a class-level reference for the naphthylpiperazine pharmacophore. In radioligand binding assays, 1-NP exhibits high affinity for 5-HT1A receptors (Ki = 9.23–11 nM across multiple studies) [1], moderate affinity for 5-HT2 receptors (Ki = 18 nM) [2], and low but measurable affinity for dopamine D2 receptors (IC50 = 1,000 nM) [3]. 1-NP also binds to human 5-HT6 receptors with a Ki of 120 nM . In rat cortical membrane functional assays, 1-NP antagonizes 5-HT1 and 5-HT2 receptors with IC50 values of 6 nM and 1 nM, respectively [4]. This polypharmacological signature—combined 5-HT1A agonism/partial agonism and 5-HT2A/2C antagonism—is characteristic of atypical antipsychotic and anxiolytic pharmacophores [2]. The target compound, bearing an ethyl spacer, is anticipated to retain the serotonergic engagement of the naphthylpiperazine core while potentially modulating D2 affinity through altered naphthyl presentation geometry, as supported by the 2-(1-naphthyl)ethyl amine SAR [5].

Serotonin Receptor Pharmacology Dopamine Receptor Binding Receptor Selectivity Profiling

Free Secondary Amine for Modular Derivatization: Building Block Versatility Versus Pre-functionalized Analogs

Piperazine, 1-[2-(1-naphthalenyl)ethyl]- (CAS 59698-44-1) is specifically supplied as the mono-substituted piperazine with a free secondary amine at the N-4 position. This unsubstituted N-4 is the critical functional handle that enables its use as a versatile building block for constructing diverse compound libraries through N-alkylation, N-acylation, or N-sulfonylation reactions . In contrast, pre-functionalized alternatives such as 1-(2-(naphthalen-2-yl)ethyl)piperazine (CAS 194943-70-9) and various 4-alkyl or 4-aryl substituted naphthylpiperazines are end-point compounds with limited downstream synthetic utility. Patent literature explicitly describes the use of 1-(1-naphthyl)-4-(2-chloroethyl)-piperazine—a compound directly derived from the target scaffold—as an intermediate in the synthesis of 5-HT1A receptor ligands [1]. Similarly, SAR studies on mixed D-2/5-HT1A ligands demonstrate that the N-4 substituent on the 1-naphthylpiperazine core is the primary determinant of receptor affinity and selectivity, with different N-4 appendages (benzimidazole-ethyl, benztriazole-ethyl, dihydroquinoxaline-ethyl) producing distinct D2/5-HT1A activity ratios [2]. The target compound thus represents the optimal branching point for SAR exploration: it preserves the naphthyl pharmacophore while providing an unencumbered N-4 position for systematic diversification.

Synthetic Chemistry Medicinal Chemistry Building Blocks Piperazine Derivatization

Lipophilicity and Physicochemical Differentiation from Simpler Arylpiperazines

The naphthyl-ethyl substitution pattern of Piperazine, 1-[2-(1-naphthalenyl)ethyl]- produces a distinct lipophilicity profile compared to simpler arylpiperazine building blocks. The closest measured comparator, 1-(1-naphthyl)piperazine (1-NP), has a calculated logP of 2.53–2.64 and a logD (pH 7.4) of 1.06–1.19 . The target compound, bearing an additional ethyl linker, is expected to exhibit a higher logP value (estimated ClogP range: 3.4–4.9 based on the increment of ~0.9 log units per methylene in arylalkylamines) [1]. In contrast, 1-phenylpiperazine has a substantially lower logP of approximately 1.5, reflecting the smaller hydrophobic surface of the phenyl versus naphthyl group [1]. This lipophilicity differential has direct implications for CNS drug discovery: compounds with logP values in the 2–4 range generally exhibit favorable blood-brain barrier penetration, while lower logP compounds may require additional structural modifications to achieve adequate CNS exposure [2]. A case study on structurally related piperazines demonstrated that calculated ClogP and pKa values cluster differently for phospholipidosis-inducing cationic amphiphilic drugs versus non-phospholipidogenic piperazine series, highlighting the practical relevance of physicochemical parameters in compound selection and safety profiling [2].

Physicochemical Profiling ADME Prediction Blood-Brain Barrier Penetration

Documented Use as a Key Intermediate in High-Affinity 5-HT1A Agonist Synthesis (S-14671 Series)

The synthetic route to S-14671, a naphthylpiperazine 5-HT1A agonist with exceptional affinity (pKi = 9.3) and in vivo potency exceeding that of clinical comparators buspirone (pKi 7.9) and flesinoxan (pKi 8.7), proceeds through a naphthylpiperazine intermediate that is structurally analogous to Piperazine, 1-[2-(1-naphthalenyl)ethyl]- [1]. Specifically, the S-14671 synthesis involves: (1) preparation of a 1-naphthylpiperazine core, (2) attachment of an ethyl linker via N-alkylation, and (3) coupling of the thenoyl-aminoethyl pharmacophore to the free piperazine N-4 [2]. The target compound CAS 59698-44-1 represents the product after step (2) but prior to N-4 functionalization, making it the direct synthetic precursor to this class of high-potency serotonergic ligands. Patent literature from Les Laboratoires Servier (EP 0544765B1, US 5,166,156) and Pierre Fabre Medicament (EP 0748805) extensively documents naphthylpiperazine intermediates with ethyl spacers as essential components in the manufacture of 5-HT1A and mixed 5-HT1A/5-HT2 receptor ligands [3]. The availability of CAS 59698-44-1 as a discrete, characterizable intermediate (rather than a crude reaction mixture) enables researchers to bypass the first two synthetic steps of the S-14671 route, reducing synthesis time and improving reproducibility of the final coupling step [2].

Synthetic Intermediate 5-HT1A Agonist Development Naphthylpiperazine Derivatization

Recommended Application Scenarios for Piperazine, 1-[2-(1-naphthalenyl)ethyl]- (CAS 59698-44-1) Based on Differential Evidence


Synthesis of Mixed D2/5-HT1A Ligands for Antipsychotic Drug Discovery

Researchers developing mixed dopamine D2/serotonin 5-HT1A ligands should select Piperazine, 1-[2-(1-naphthalenyl)ethyl]- (CAS 59698-44-1) as their core building block. The 1-naphthyl-ethyl geometry provides the structural basis for dual receptor engagement that is absent in the 2-naphthyl isomer series, and the free N-4 position permits systematic exploration of D2/5-HT1A selectivity ratios through parallel derivatization [1]. The SAR framework established by Dukić et al. (1997) demonstrates that N-4 substituents can shift the pharmacological profile from moderate dual binders to potent 5-HT1A-selective agents [2].

Development of High-Affinity 5-HT1A Agonists via S-14671-Type Derivatization

For neuroscience groups targeting high-efficacy 5-HT1A agonism (pKi > 9), the target compound serves as the direct precursor to the S-14671 pharmacophore class. By performing a single-step N-4 acylation or alkylation with appropriate electrophiles (e.g., thenoyl-aminoethyl chloride, fluorobenzoyl-aminoethyl chloride), researchers can rapidly generate compound libraries that benchmark against S-14671 (5-HT1A pKi = 9.3, 5-HT2A pKi = 7.8) [1]. This approach reduces synthetic step count by two steps versus de novo routes starting from 1-naphthyl precursors [2].

Structure-Activity Relationship (SAR) Studies on Naphthyl Positional Isomerism in GPCR Binding

Academic and industrial laboratories investigating the role of naphthyl positional isomerism (1-naphthyl vs. 2-naphthyl) and spacer length (direct attachment vs. ethyl vs. propyl) on GPCR binding selectivity should procure both CAS 59698-44-1 (1-naphthyl, ethyl spacer) and CAS 194943-70-9 (2-naphthyl, ethyl spacer) for direct comparative profiling. The differential D2 binding observed in the 2-(1-naphthyl)ethyl amine series (D2 binding present) versus the 2-(2-naphthyl)ethyl series (D2 binding absent) provides a testable hypothesis that the 1-naphthyl isomer is required for D2 engagement in piperazine-based ligands [1].

Physicochemical and ADME Profiling of Naphthylalkylpiperazine Series for CNS Drug Design

Drug metabolism and pharmacokinetics (DMPK) teams evaluating the CNS drug-likeness of naphthylpiperazine scaffolds should use CAS 59698-44-1 as a reference compound for establishing baseline lipophilicity (estimated ClogP 3.4–4.9), pKa (~9.0 for the piperazine N-4), and phospholipidosis risk assessment in the naphthyl-ethyl subseries [1]. Comparative studies against the phenylpiperazine and 1-NP series enable construction of predictive models that relate spacer length and aryl substitution to in vitro ADME parameters and in vivo brain penetration [2].

Quote Request

Request a Quote for Piperazine, 1-[2-(1-naphthalenyl)ethyl]-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.